molecular formula C8H12N2O B2887595 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol CAS No. 1006479-99-7

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B2887595
CAS No.: 1006479-99-7
M. Wt: 152.197
InChI Key: LOIVXFFAVTWKSH-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanol is a pyrazole-derived compound featuring a cyclopropyl substituent at the pyrazole ring's 3-position and an ethanol group at the 1-position. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile reactivity and bioactivity. For example, 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1707603-28-8) shares structural similarities, with additional nitro and amino substituents enhancing its reactivity.

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-5-10-4-3-8(9-10)7-1-2-7/h3-4,7,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIVXFFAVTWKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclopropylacetylene with hydrazine hydrate in the presence of ethanol as a solvent. The reaction proceeds under mild conditions and yields the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol with key analogs, focusing on functional groups, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₈H₁₂N₂O 168.20 Pyrazole, cyclopropyl, ethanol Hydroxyl group for hydrogen bonding
(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid C₉H₁₂N₂O₂ 180.21 Pyrazole, cyclopropyl, carboxylic acid Acidic, higher solubility in polar solvents
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanol C₆H₈F₂N₂O 174.14 Pyrazole, difluoroethyl, methanol Fluorine enhances lipophilicity
2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride C₈H₁₄ClN₃ 187.67 Pyrazole, cyclopropyl, amine hydrochloride Basic, salt form improves stability

Physicochemical and Reactivity Differences

  • Lipophilicity: Fluorinated analogs like [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol exhibit increased lipophilicity, favoring membrane permeability in biological systems.
  • Stability: The hydrochloride salt of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanamine demonstrates improved stability under standard storage conditions compared to neutral ethanol derivatives.

Research Findings and Trends

  • Market Availability : Several analogs, including (3-cyclopropyl-1H-pyrazol-1-yl)acetic acid, are discontinued commercially, highlighting the niche demand for specialized pyrazole derivatives.

Biological Activity

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol is a compound characterized by its unique structural features, including a cyclopropyl group attached to a pyrazole ring and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O with a molecular weight of approximately 167.21 g/mol. The presence of the pyrazole ring is significant as it is known for diverse biological activities, while the ethanol group enhances solubility and reactivity in various environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to enzymes involved in inflammatory pathways and may inhibit certain kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This interaction can lead to various biological effects, including growth arrest in cancer cells.

Biological Activities

Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have been identified as potent inhibitors of CDKs, demonstrating the ability to arrest cancer cells in specific phases of the cell cycle by inhibiting tubulin polymerization. In vitro studies have shown that this compound can induce apoptosis in leukemia cell lines, highlighting its potential as an antitumor agent .

Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting enzymes involved in inflammation, thereby reducing tissue damage and promoting healing.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of CDKs; apoptosis induction in cancer cells
Anti-inflammatoryModulation of inflammatory pathways; enzyme inhibition
AntimicrobialPotential activity against various pathogens

Case Study: Anticancer Activity

A study focusing on the anticancer properties of pyrazole derivatives found that this compound effectively inhibited cell proliferation in various cancer cell lines. The compound was tested against leukemia subpanels, where it exhibited significant cytotoxicity, leading to further investigations into its mechanism involving caspase activation and modulation of BAX/Bcl-2 protein levels .

Case Study: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory potential using animal models. Results indicated a significant reduction in inflammatory markers following treatment with this compound, supporting its therapeutic application in inflammatory diseases.

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